molecular formula C15H24BNO3 B15365735 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B15365735
M. Wt: 277.17 g/mol
InChI Key: XTHXMHIOLWRIGT-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronic acid derivative with a pyridin-2(1H)-one core. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyridin-2(1H)-one. The key steps involve:

  • Bromination: The pyridin-2(1H)-one is brominated at the 5-position to introduce a bromine atom.

  • Borylation: The brominated pyridin-2(1H)-one undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group.

  • Alkylation: The boronic acid group is then alkylated with isobutyl bromide to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: The pyridin-2(1H)-one core can be oxidized to form pyridine-2-carboxylic acid derivatives.

  • Reduction: The boronic acid group can be reduced to form borane derivatives.

  • Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of boronic acids.

  • Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., sodium carbonate, Na₂CO₃) are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

  • Oxidation: Pyridine-2-carboxylic acid derivatives.

  • Reduction: Borane derivatives.

  • Substitution: Biaryl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be employed in the development of bioactive compounds and probes for biological studies.

  • Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is structurally similar but has a pyrazole core instead of a pyridin-2(1H)-one core.

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains additional functional groups, such as methoxy and sulfonamide.

Uniqueness: 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is unique due to its combination of the pyridin-2(1H)-one core and the boronic acid group, which allows for diverse reactivity and applications in organic synthesis and material science.

Properties

Molecular Formula

C15H24BNO3

Molecular Weight

277.17 g/mol

IUPAC Name

1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C15H24BNO3/c1-11(2)9-17-10-12(7-8-13(17)18)16-19-14(3,4)15(5,6)20-16/h7-8,10-11H,9H2,1-6H3

InChI Key

XTHXMHIOLWRIGT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC(C)C

Origin of Product

United States

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